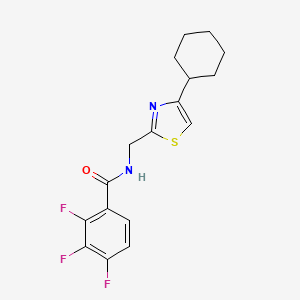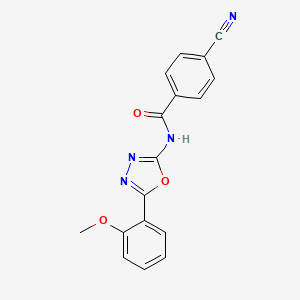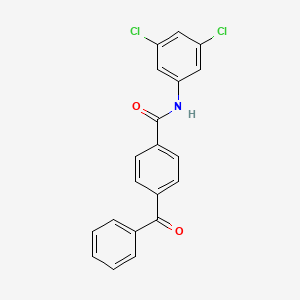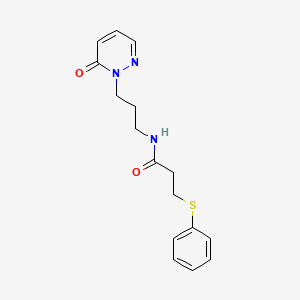
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and interactions. Unfortunately, the specific molecular structure analysis for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” are not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, the specific physical and chemical properties for “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
PET imaging of microglia, which are key cellular mediators of brain injury and repair, has been enhanced by the development of a specific PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This advancement allows for the noninvasive imaging of reactive microglia and their role in neuroinflammation associated with a variety of neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The tracer shows potential for monitoring neuroinflammatory effects of treatments and could aid in the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Molecular Interactions with CB1 Receptor
The molecular interactions of certain antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have been studied to understand their steric binding interactions. These interactions are crucial for designing compounds with specific pharmacological effects. Comparative molecular field analysis (CoMFA) and 3D-quantitative structure-activity relationship (QSAR) models have been employed to explore these interactions, providing insights into the design of CB1 receptor ligands (Shim et al., 2002).
Analytical and Spectral Study of Furan Compounds
The chelating properties and antimicrobial activity of furan ring-containing organic ligands have been investigated. These studies are essential for understanding the potential applications of such compounds in medicinal chemistry and their role in the development of new therapeutic agents (Patel, 2020).
Synthesis of Urotensin-II Receptor Antagonists
The synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists highlight the importance of systematic structure-activity relationship (SAR) investigations. Such studies lead to the identification of potent compounds with desirable pharmacological profiles, contributing to the development of new therapeutic agents (Lim et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives have been the focus of many research studies due to their importance in drug design . Therefore, it’s reasonable to expect that future research might include the synthesis, characterization, and application of “N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide” and similar compounds .
Eigenschaften
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICNFXCCKNICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477698.png)



![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
![1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole](/img/structure/B2477709.png)
![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2477714.png)




![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)